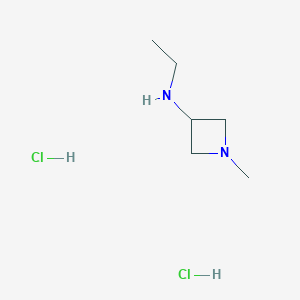

N-Ethyl-1-methylazetidin-3-amine dihydrochloride

CAS No.: 2155855-40-4

Cat. No.: VC4203625

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155855-40-4 |

|---|---|

| Molecular Formula | C6H16Cl2N2 |

| Molecular Weight | 187.11 |

| IUPAC Name | N-ethyl-1-methylazetidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H |

| Standard InChI Key | JTCHAOIZYFWPEO-UHFFFAOYSA-N |

| SMILES | CCNC1CN(C1)C.Cl.Cl |

Introduction

Synthesis and Preparation

The synthesis of azetidine compounds typically involves reactions such as the aza-Michael addition, which is a common method for forming azetidine rings. This process often requires careful control of reaction conditions, including the use of inert atmospheres and specific solvents like tetrahydrofuran or dichloromethane.

Biological Activities and Applications

Azetidine compounds are known for their diverse biological activities, making them valuable in pharmaceutical research. While specific biological activities of N-Ethyl-1-methylazetidin-3-amine dihydrochloride are not well-documented, related compounds have shown potential in various therapeutic areas. For instance, azetidine derivatives have been explored for their roles in inhibiting specific enzymes or interacting with biological targets .

Research Findings and Future Directions

Given the limited specific research on N-Ethyl-1-methylazetidin-3-amine dihydrochloride, future studies could focus on exploring its biological activities, optimizing its synthesis, and investigating its potential applications in medicinal chemistry. The compound's structural uniqueness and the general interest in azetidine derivatives suggest that it could offer valuable insights into new therapeutic strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume